molecular formula C17H19FN4O2S B2734920 3-fluoro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide CAS No. 1105246-23-8

3-fluoro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide

Cat. No.: B2734920
CAS No.: 1105246-23-8
M. Wt: 362.42
InChI Key: CIKPUJFCHMNOKK-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazol heterocyclic core substituted at position 2 with a propylcarbamoylmethyl group and at position 3 with a 3-fluorobenzamide moiety. The thienopyrazol scaffold is known for its role in modulating biological activity, particularly in kinase inhibition and antimicrobial applications . Structural analogs often vary in substituent type, position, or heterocyclic core, leading to divergent physicochemical and pharmacological properties.

Properties

IUPAC Name

3-fluoro-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c1-2-6-19-15(23)8-22-16(13-9-25-10-14(13)21-22)20-17(24)11-4-3-5-12(18)7-11/h3-5,7H,2,6,8-10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKPUJFCHMNOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide typically involves multi-step organic reactions The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is then functionalized with a propylcarbamoyl group

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the fluoro group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can be used to replace the fluoro group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-fluoro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Analogs with Fluorinated Benzamide Moieties

Compounds 7c–7i () share a benzo[e]pyrrolo[1,2-a][1,2,4]triazolo[3,4-c][1,4]diazepin core but feature diverse benzamide substituents. Key comparisons include:

Compound Substituent on Benzamide Molecular Weight ([M+H]+) Melting Point (°C) Yield (%) IR νmax (cm⁻¹)
7c 2-Fluoro 378 180–181 75 3437, 1647
7d 3-Fluoro 378 159–160 80 3437, 1640
7e 4-Fluoro 378 319–321 75 3435, 1608
7i 3-Trifluoromethyl 428 234–236 70 3431, 1645

Key Observations :

  • Substituent Position : The 3-fluoro analog (7d) exhibits a lower melting point than the 4-fluoro derivative (7e), suggesting reduced crystallinity due to steric effects .
  • Electron-Withdrawing Groups: Trifluoromethyl (7i) and cyano (7g) substituents increase molecular weight and melting points compared to fluoro analogs, likely due to enhanced intermolecular interactions .
  • Synthetic Yield: 3-Fluoro (7d) and 3-methoxy (7f) analogs show higher yields (70–80%) than chloro (7h) or cyano (7g) derivatives, reflecting steric and electronic influences on reaction efficiency .

Analogs with Thieno[3,4-c]pyrazol Cores

The compound N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide () shares the thienopyrazol scaffold but substitutes the benzamide with a trifluoromethyl group. Compared to the target compound:

  • Substituent Effects: The trifluoromethyl group increases lipophilicity (logP ~3.5 vs.
  • Synthetic Pathways : Both compounds likely utilize nucleophilic substitution or Suzuki coupling for benzamide attachment, as seen in and .

Analogs with Diverse Heterocyclic Cores

The patent compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () replaces the thienopyrazol core with a pyrazolo[3,4-d]pyrimidin system. Key differences include:

  • Molecular Weight: The chromen-2-yl group increases molecular weight (589.1 vs. ~400 for thienopyrazol analogs), impacting pharmacokinetics .
  • Bioactivity: Chromenone and pyrimidin cores are associated with kinase inhibition, whereas thienopyrazols are explored for antimicrobial activity .

Research Findings and Implications

  • Fluorine Positioning : 3-Fluoro substitution (as in the target compound) balances metabolic stability and binding affinity better than 2- or 4-fluoro analogs .
  • Core Modifications: Thienopyrazol derivatives generally exhibit higher solubility than benzo-fused analogs (e.g., 7c–7i) due to reduced aromatic stacking .
  • Propylcarbamoylmethyl Group : This substituent may improve aqueous solubility compared to methylphenyl or trifluoromethyl groups in analogs .

Biological Activity

3-fluoro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a compound of interest due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Fluorine Atom : Enhances lipophilicity and may influence biological activity.
  • Thieno[3,4-c]pyrazole Core : Known for various biological activities including anti-inflammatory and anti-cancer properties.
  • Benzamide Moiety : Often linked to neuroactive and anti-inflammatory effects.

Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes or receptors involved in disease pathways. For instance:

  • Inhibition of Enzymatic Activity : Compounds like this may inhibit enzymes related to inflammatory pathways.
  • Receptor Modulation : Potential interaction with G-protein coupled receptors (GPCRs) which are critical in numerous signaling pathways.

Biological Activity and Pharmacological Effects

  • Anti-inflammatory Activity
    • Compounds similar to this compound have demonstrated significant anti-inflammatory effects in vitro and in vivo. This is particularly relevant in conditions like arthritis or other inflammatory diseases.
  • Anticancer Properties
    • Preliminary studies suggest potential anticancer activity through apoptosis induction in cancer cell lines. The thieno[3,4-c]pyrazole structure has been associated with the inhibition of tumor growth.
  • Neuroprotective Effects
    • Some derivatives exhibit neuroprotective properties by modulating neurotransmitter systems, which could be beneficial in neurodegenerative diseases.

Case Study 1: Anti-inflammatory Effects

A study conducted on a related compound demonstrated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) in murine models of inflammation. The compound was administered at varying doses (10 mg/kg to 50 mg/kg) showing a dose-dependent response.

Case Study 2: Anticancer Activity

In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 15 µM). The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.

Data Tables

Biological ActivityModel UsedDoseEffect Observed
Anti-inflammatoryMurine model10 mg/kg - 50 mg/kgReduced TNF-alpha and IL-6 levels
AnticancerMCF-7 cells15 µMDecreased cell viability; increased apoptosis

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